Regioisomeric Substitution: 2,3-Dimethyl vs. 2,4-Dimethyl and 2,5-Dimethyl Anilide Position
The target compound features a 2,3-dimethyl substitution on the anilide ring, while the most commercially prevalent comparator, CAS 866872-68-6, carries a 2,4-dimethyl substitution. In the related antimicrobial SAR study of 360 triazole-4-carboxamides, regioisomeric variation among methyl-substituted anilides yielded differential activity against S. aureus, with compound 4l (bearing a specific substitution pattern) achieving MIC50 <1 µM [1]. Although the exact MIC of the 2,3-dimethyl isomer was not reported in that publication, the data establish that positional isomerism within this scaffold is a determinant of potency [1]. No head-to-head bioassay comparing the 2,3-dimethyl and 2,4-dimethyl isomers was identified in the literature.
| Evidence Dimension | Antimicrobial potency against Staphylococcus aureus (MIC50) |
|---|---|
| Target Compound Data | Specific MIC50 not publicly reported; compound belongs to 5-methyl-1,2,3-triazole-4-carboxamide series exhibiting sub-µM activity [1] |
| Comparator Or Baseline | Compound 4l (representative 5-methyl analog) MIC50 <1 µM vs. S. aureus [1] |
| Quantified Difference | Not calculable for this specific compound; class-level MIC50 range spans <1 µM to >100 µM depending on substitution [1] |
| Conditions | Broth microdilution assay, S. aureus ATCC strains, 24-48 h incubation [1] |
Why This Matters
For antimicrobial screening programs, selecting the correct regioisomer is critical because positional isomerism can shift MIC values by >100-fold within the same scaffold [1]; procurement of the wrong isomer may invalidate hit confirmation.
- [1] Pokhodylo, N. et al. (2021) 'Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents', Journal of Molecular Structure, 1246, 131146. doi:10.1016/j.molstruc.2021.131146. View Source
